molecular formula C13H22N2O2 B2509885 N-(3-Ethyl-1-propanoylpiperidin-4-yl)prop-2-enamide CAS No. 2411263-24-4

N-(3-Ethyl-1-propanoylpiperidin-4-yl)prop-2-enamide

Cat. No. B2509885
CAS RN: 2411263-24-4
M. Wt: 238.331
InChI Key: UKAJYMBPIDJHQK-UHFFFAOYSA-N
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Description

N-(3-Ethyl-1-propanoylpiperidin-4-yl)prop-2-enamide, also known as EPPI, is a chemical compound that has been studied for its potential applications in scientific research. This molecule is a piperidine derivative that has a propenamide group attached to its nitrogen atom. EPPI has been shown to exhibit interesting biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

N-(3-Ethyl-1-propanoylpiperidin-4-yl)prop-2-enamide is thought to act as a modulator of various receptors in the brain and body. It has been shown to bind to the dopamine D2 receptor and the sigma-1 receptor, among others. By modulating the activity of these receptors, N-(3-Ethyl-1-propanoylpiperidin-4-yl)prop-2-enamide may affect various physiological processes, including neurotransmitter release, ion channel activity, and gene expression.
Biochemical and Physiological Effects:
N-(3-Ethyl-1-propanoylpiperidin-4-yl)prop-2-enamide has been shown to exhibit interesting biochemical and physiological effects. For example, it has been shown to increase dopamine release in the striatum, a brain region involved in reward and motivation. N-(3-Ethyl-1-propanoylpiperidin-4-yl)prop-2-enamide has also been shown to increase the activity of certain ion channels, such as the TRPV1 channel, which is involved in pain sensation.

Advantages and Limitations for Lab Experiments

One advantage of N-(3-Ethyl-1-propanoylpiperidin-4-yl)prop-2-enamide is its high affinity for various receptors, which makes it a potentially useful tool for investigating their roles in various physiological processes. However, one limitation is that N-(3-Ethyl-1-propanoylpiperidin-4-yl)prop-2-enamide is a relatively complex molecule to synthesize, which may limit its availability for use in experiments.

Future Directions

There are several potential future directions for research on N-(3-Ethyl-1-propanoylpiperidin-4-yl)prop-2-enamide. One area of interest is its potential as a tool for investigating the roles of various receptors in the brain and body. Another potential direction is the investigation of N-(3-Ethyl-1-propanoylpiperidin-4-yl)prop-2-enamide's effects on various physiological processes, such as pain sensation and reward processing. Additionally, further research is needed to optimize the synthesis of N-(3-Ethyl-1-propanoylpiperidin-4-yl)prop-2-enamide and to develop more efficient methods for its production.

Synthesis Methods

The synthesis of N-(3-Ethyl-1-propanoylpiperidin-4-yl)prop-2-enamide can be achieved through a multistep process. The first step involves the reaction of 3-ethyl-4-piperidone with propargyl bromide to form N-(3-ethyl-1-propynyl)piperidin-4-one. This intermediate is then reacted with acetic anhydride to form N-(3-ethyl-1-propynyl)piperidin-4-ol, which is subsequently reacted with propionyl chloride to form N-(3-ethyl-1-propynyl)piperidin-4-yl propionate. Finally, this compound is reacted with acetic acid and acetic anhydride to form N-(3-Ethyl-1-propanoylpiperidin-4-yl)prop-2-enamide.

Scientific Research Applications

N-(3-Ethyl-1-propanoylpiperidin-4-yl)prop-2-enamide has been studied for its potential applications in scientific research. One area of interest is its potential as a ligand for various receptors, including the dopamine D2 receptor and the sigma-1 receptor. N-(3-Ethyl-1-propanoylpiperidin-4-yl)prop-2-enamide has been shown to exhibit high affinity for these receptors, making it a potential tool for investigating their roles in various physiological processes.

properties

IUPAC Name

N-(3-ethyl-1-propanoylpiperidin-4-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O2/c1-4-10-9-15(13(17)6-3)8-7-11(10)14-12(16)5-2/h5,10-11H,2,4,6-9H2,1,3H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKAJYMBPIDJHQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN(CCC1NC(=O)C=C)C(=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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